molecular formula C24H31F3N4O9S2 B1664405 AFP464 CAS No. 468719-53-1

AFP464

Cat. No.: B1664405
CAS No.: 468719-53-1
M. Wt: 640.7 g/mol
InChI Key: FDQJDUBLCBZBCQ-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

AFP464 is synthesized through a series of chemical reactions involving the parent compound aminoflavone. The preparation involves the following steps:

    Synthesis of aminoflavone:

    Conversion to this compound: Aminoflavone is then reacted with lysine to form the lysine prodrug, this compound.

In industrial production, this compound is supplied in sterile, single-use vials containing a 10 mg/mL yellow solution of this compound with sodium acetate trihydrate and glacial acetic acid. The solution can be further diluted in 5% dextrose in water to a concentration between 0.25 mg/mL and 2.5 mg/mL .

Chemical Reactions Analysis

AFP464 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Esterases: Enzymes that catalyze the hydrolysis of this compound to aminoflavone.

    Cytochrome P450 Enzymes: Enzymes that metabolize aminoflavone to its reactive metabolites.

The major products formed from these reactions are the reactive metabolites of aminoflavone that cause DNA damage and cell death .

Scientific Research Applications

AFP464 has several scientific research applications, particularly in the field of cancer research:

Mechanism of Action

AFP464 exerts its effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding to AhR in the cytoplasm, the this compound-AhR complex dimerizes with the AhR nuclear translocator and is shuttled into the nucleus. In the nucleus, the complex induces the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . These enzymes metabolize aminoflavone to reactive metabolites that bind covalently to DNA, causing DNA double-strand breaks and cell death . This process also leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis .

Properties

CAS No.

468719-53-1

Molecular Formula

C24H31F3N4O9S2

Molecular Weight

640.7 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;methanesulfonic acid

InChI

InChI=1S/C22H23F3N4O3.2CH4O3S/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;2*1-5(2,3)4/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H3,(H,2,3,4)/t13-;;/m0../s1

InChI Key

FDQJDUBLCBZBCQ-GXKRWWSZSA-N

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AFP-464, AFP464, AFP 464

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AFP464
Reactant of Route 2
AFP464
Reactant of Route 3
AFP464
Reactant of Route 4
AFP464
Reactant of Route 5
AFP464
Reactant of Route 6
AFP464

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.